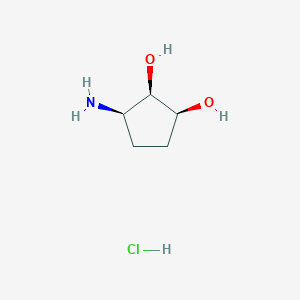
2-Amino-L-tryptophan
Overview
Description
2-Amino-L-tryptophan is an amino acid that is derived from L-tryptophan. It is a non-proteinogenic amino acid, which means it is not used in the synthesis of proteins. Instead, it has been found to have a variety of potential applications in scientific research, particularly in the areas of biochemistry and physiology. In
Mechanism of Action
The exact mechanism of action of 2-Amino-L-tryptophan is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. One of the key enzymes that is affected by 2-Amino-L-tryptophan is indoleamine 2,3-dioxygenase, which plays a role in the regulation of the immune system. By inhibiting this enzyme, 2-Amino-L-tryptophan can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
2-Amino-L-tryptophan has been found to have a variety of biochemical and physiological effects. In addition to its immune-modulating properties, it has also been found to have antioxidant and anti-inflammatory effects. Studies have also suggested that it may have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Amino-L-tryptophan in lab experiments is its potential to modulate the immune response. This makes it a useful tool in the study of immune-related diseases and disorders. However, there are also some limitations to its use. For example, it can be difficult to obtain pure samples of 2-Amino-L-tryptophan, which can make it challenging to use in experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 2-Amino-L-tryptophan. One area of interest is in the study of its effects on the gut microbiome. Studies have suggested that 2-Amino-L-tryptophan may play a role in modulating the microbiome, which could have implications for the treatment of a variety of diseases. Additionally, there is interest in exploring its potential as a treatment for neurodegenerative diseases and other conditions that involve inflammation and oxidative stress. Further research is needed to fully understand the potential applications of 2-Amino-L-tryptophan in these areas.
In conclusion, 2-Amino-L-tryptophan is a non-proteinogenic amino acid that has a variety of potential applications in scientific research. Its immune-modulating properties, antioxidant and anti-inflammatory effects, and potential neuroprotective effects make it a promising tool for the study of a variety of diseases and disorders. However, further research is needed to fully understand its mechanisms of action and potential applications.
Scientific Research Applications
2-Amino-L-tryptophan has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the study of the immune system. Studies have shown that 2-Amino-L-tryptophan can modulate the immune response by regulating the production of cytokines and other immune system molecules. This makes it a potentially useful tool in the treatment of autoimmune diseases and other immune-related disorders.
properties
IUPAC Name |
(2S)-2-amino-3-(2-amino-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)14-10(7)13/h1-4,8,14H,5,12-13H2,(H,15,16)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFFNBUNVIZDKW-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)N)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)N)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-L-tryptophan | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Oxa-6-aza-spiro[3.5]nonane-6-carboxylic acid benzyl ester](/img/structure/B3231008.png)


